6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide
Description
6-(Benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a benzyloxy group at position 6 and a 2,4-difluorophenyl-substituted carboxamide at position 3. This compound belongs to a class of small molecules designed via scaffold-hopping strategies, where structural modifications of bioactive cores (e.g., flavones, biphenyls, or niclosamide analogs) aim to optimize pharmacological properties such as target affinity, solubility, and metabolic stability . The 2,4-difluorophenyl moiety is notable for its prevalence in clinical drugs (e.g., diflunisal, entrectinib) due to its ability to enhance bioavailability and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-phenylmethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O2/c19-13-6-7-15(14(20)8-13)23-18(24)16-9-17(22-11-21-16)25-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNGFBLANZVWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A general synthetic route may include the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative, such as an acid chloride or ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of 6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide with related pyrimidine derivatives:
Key Observations:
- Substituent Effects: The 2,4-difluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 3-(methylthio)phenyl in CAS 2034364-50-4) . However, the pyrazine substituent in CAS 2034618-19-2 reduces molecular weight and may enhance blood-brain barrier penetration .
- Carboxamide vs.
- Therapeutic Implications: The biphenyl core in NSC828786 demonstrates scaffold diversity, enabling kinase inhibition, while the benzyloxy-pyrimidine scaffold in the target compound may favor interactions with nucleic acid-binding targets .
Q & A
Q. What are the standard synthetic routes for 6-(benzyloxy)-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. For example, microwave-assisted coupling under controlled temperatures (e.g., 140°C for 2 hours) can enhance yields in carboxamide formation . Key intermediates, such as benzyl-protected hydroxyl groups or fluorophenylamine derivatives, are characterized via NMR (¹H/¹³C), HPLC, and mass spectrometry to confirm purity and structural integrity .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies involve exposing the compound to stressors (e.g., heat, light, pH extremes) and analyzing degradation products using LC-MS or GC-MS. For instance, hydrolysis of the benzyloxy group under acidic conditions can be monitored to identify labile sites .
Q. What in vitro assays are used for preliminary biological screening?
Basic screening includes antimicrobial susceptibility testing (e.g., MIC determination against S. aureus or C. albicans) and enzyme inhibition assays (e.g., kinase or protease targets). Cell viability assays (MTT/XTT) in cancer cell lines may also be employed to evaluate cytotoxic potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Advanced optimization leverages DOE (Design of Experiments) to evaluate solvent polarity, catalyst loading (e.g., Pd/C for hydrogenolysis), and temperature gradients. Continuous flow reactors may reduce side reactions in benzyloxy deprotection . Computational tools like DFT (Density Functional Theory) can predict regioselectivity in pyrimidine functionalization .
Q. What crystallographic data reveal about the compound’s conformation and intermolecular interactions?
Single-crystal X-ray diffraction provides bond angles, dihedral rotations (e.g., ~12.8° for pyrimidine-phenyl torsion), and non-covalent interactions (C–H⋯O/F hydrogen bonds). These insights guide structure-activity relationship (SAR) studies by correlating conformation with solubility or target binding .
Q. How are advanced SAR studies designed to explore the impact of substituents on bioactivity?
SAR workflows involve synthesizing analogs with varied substituents (e.g., replacing benzyloxy with alkyl chains or altering fluorophenyl positions) and testing them in target-specific assays. For example, replacing 2,4-difluorophenyl with 3,4-difluoro analogs may enhance metabolic stability . Data is analyzed using QSAR models to prioritize lead compounds.
Q. What mechanistic approaches elucidate the compound’s mode of action in disease models?
Mechanistic studies combine in vitro target engagement assays (e.g., SPR for binding affinity) with in vivo pharmacokinetics (plasma half-life, tissue distribution). For antiviral or anticancer activity, RNA-seq/proteomics can identify dysregulated pathways . Molecular docking simulations map interactions with active sites (e.g., HIV integrase or kinase domains) .
Q. How are analytical methods validated for impurity profiling and batch consistency?
ICH guidelines are followed to validate HPLC/LC-MS methods for detecting process-related impurities (e.g., unreacted intermediates or oxidation byproducts). Forced degradation studies establish specificity, while spike-recovery experiments ensure accuracy (<2% RSD) .
Methodological Tables
Table 1: Key Synthetic Parameters for Microwave-Assisted Carboxamide Formation
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 140°C | +30% vs. reflux | |
| Reaction Time | 2 hours | >95% conversion | |
| Solvent | DMF | High polarity |
Table 2: Common Biological Targets for Pyrimidine Carboxamides
| Target Class | Assay Type | Example Activity (IC₅₀) | Reference |
|---|---|---|---|
| Kinases | ADP-Glo™ Assay | 0.5–10 µM | |
| Microbial Enzymes | Fluorescence Quenching | MIC: 2–8 µg/mL | |
| Viral Proteases | FRET-Based Assay | ~50 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
